molecular formula C17H16ClNO B5785802 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline

1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B5785802
M. Wt: 285.8 g/mol
InChI Key: IRBLUFCHDNOBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline, also known as CMTQ, is a small molecule compound that has been widely studied for its potential applications in scientific research. CMTQ is a heterocyclic compound that has a quinoline ring structure with a substituted benzoyl group at position 1 and a tetrahydroquinoline ring at positions 2, 3, and 4.

Mechanism of Action

The exact mechanism of action of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been reported to interact with various molecular targets such as DNA, enzymes, and receptors. 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to bind to DNA and inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. It has also been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. These mediators play a crucial role in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, asthma, and cancer. 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has also been reported to induce apoptosis in cancer cells by activating various apoptotic pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline is its wide range of biological activities, which makes it a potential candidate for the development of novel therapeutic agents. 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has also been reported to have low toxicity and high stability, which makes it suitable for use in various lab experiments. However, one of the limitations of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline. One of the potential areas of research is the development of novel therapeutic agents based on 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline for the treatment of various inflammatory and cancerous diseases. Another area of research is the elucidation of the exact mechanism of action of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline, which will help in the development of more potent and selective analogs. The use of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline as a tool for the study of DNA topoisomerases and other molecular targets is also an area of future research.

Synthesis Methods

The synthesis of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been reported in the literature using various methods. One of the most commonly used methods involves the condensation of 3-chloro-4-methylbenzoic acid with 1,2,3,4-tetrahydroquinoline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then subjected to cyclization using a Lewis acid catalyst such as aluminum chloride or boron trifluoride etherate to yield 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(3-chloro-4-methylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-8-9-14(11-15(12)18)17(20)19-10-4-6-13-5-2-3-7-16(13)19/h2-3,5,7-9,11H,4,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBLUFCHDNOBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-chloro-4-methylphenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.